4-(6,7-Dimethoxyquinolin-4-yloxy)phenol

Overview

Description

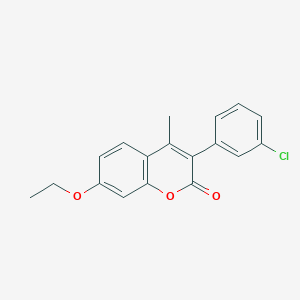

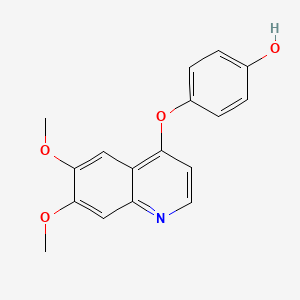

“4-(6,7-Dimethoxyquinolin-4-yloxy)phenol” is a chemical compound with the molecular formula C17H15NO4. It is used in the preparation of certain pharmaceutical compounds . The compound is also known as “4- (6,7-Dimethoxy-Quinolin-4-Yloxy)-Phenylamine” and is used in the preparation of Cabozantinib Defluorination impurity .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of 4- [4- (Benzyloxy)phenoxy]-6,7-dimethoxyquinoline with palladium hydroxide in N,N-dimethylformamide (DMF) under a hydrogen atmosphere . The reaction solution is then filtered, and the solvent is removed by evaporation under reduced pressure. The crude product is washed with methanol, filtered, and dried to yield the target compound .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C17H15NO4. The compound has a molecular weight of 297.3 g/mol.Chemical Reactions Analysis

“4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline” is a primary alcohol that has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium . It has also been shown to be a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .Scientific Research Applications

Fluorescence Sensing Properties

4-(6,7-Dimethoxyquinolin-4-yloxy)phenol and its isomers have shown significant fluorescence sensing properties, particularly for metal ions like Al3+ and Zn2+. For example, 6-QMP, an isomer, can detect these ions with a significant enhancement in emission intensity, indicating its potential in metal ion detection and environmental monitoring (Hazra et al., 2018).

Herbicidal Activity

Compounds related to this compound, such as 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates, have been synthesized and shown to possess high herbicidal activity against certain plants. This indicates potential agricultural applications in weed control (Jiang et al., 2010).

Synthesis of Pyrroloquinolines

The compound has been utilized in the synthesis of Pyrrolo[4,3,2-de]quinolines, which are important in the formal total syntheses of various natural products like damirones and batzelline. This illustrates its role in complex organic syntheses and drug development (Roberts et al., 1997).

Synthesis of Homoprotoberberine-Type Compounds

This compound derivatives have been used in the synthesis of homoprotoberberine-type compounds, which have various pharmaceutical applications. This showcases its utility in medicinal chemistry and drug synthesis (Kametani et al., 1969).

Anti-inflammatory Evaluation

Derivatives of this compound have been evaluated for anti-inflammatory activities, indicating potential use in the development of new anti-inflammatory drugs (Chen et al., 2006).

Molecular Docking Studies

Molecular docking studies of this compound derivatives have been conducted to assess their interaction with various protein receptors, indicating potential applications in the discovery and development of new drugs targeting specific biological pathways (Nair et al., 2014).

Properties

IUPAC Name |

4-(6,7-dimethoxyquinolin-4-yl)oxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-20-16-9-13-14(10-17(16)21-2)18-8-7-15(13)22-12-5-3-11(19)4-6-12/h3-10,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVCSEHIAWISPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.